numb protein
Description
Properties
CAS No. |
126805-88-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Synonyms |
numb protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Biology
Numb has been implicated in tumor suppression and cancer progression through its interactions with key signaling pathways such as Notch and Wnt. Research indicates that Numb can inhibit Notch signaling, which is often dysregulated in cancers.
- Tumor Suppressor Function : Numb's ability to antagonize Notch signaling has been shown to prevent the proliferation of cancer stem cells. In various studies, the loss of Numb expression was correlated with increased tumorigenesis in models of breast cancer and glioblastoma .
- Prognostic Marker : Differential expression of Numb isoforms has been proposed as a prognostic factor in cancers such as esophageal squamous cell carcinoma. High levels of Numb were associated with poor patient outcomes, suggesting its potential as a biomarker .
Neurodegenerative Disease Research
Numb is also linked to neurodegenerative diseases, particularly Alzheimer's disease. Its role as an adaptor for amyloid precursor protein (APP) is critical in understanding the disease's pathogenesis.
- Alzheimer's Disease Mechanisms : Studies have shown that Numb regulates APP trafficking and processing, influencing amyloid-beta production. Alterations in Numb expression can lead to increased amyloid plaque formation, a hallmark of Alzheimer's .
- Potential Therapeutic Target : Given its involvement in APP metabolism, Numb is being explored as a therapeutic target for Alzheimer's disease. Research is ongoing to determine how modulation of Numb activity can affect disease progression .
Cellular Processes and Mechanisms
Numb participates in various cellular processes beyond cancer and neurodegeneration, including:
- Endocytosis Regulation : Numb has been identified as a critical regulator of endocytic trafficking, affecting the recycling and degradation of membrane proteins. It interacts with clathrin and other endocytic machinery to facilitate vesicle docking and fusion .
- Cell Cycle Regulation : Recent studies indicate that Numb influences cardiomyocyte cell cycle withdrawal, highlighting its role in cardiac development and regeneration .
Case Study 1: Numb in Cancer
A study involving breast cancer cell lines demonstrated that silencing Numb led to enhanced cell proliferation and migration, indicating its tumor-suppressive properties. The research highlighted the importance of maintaining Numb expression for effective tumor suppression.
Case Study 2: Numb in Alzheimer's Disease
In a transgenic mouse model of Alzheimer's disease, researchers found that manipulation of Numb expression levels significantly altered amyloid-beta levels. This study underscored the potential for targeting Numb pathways to mitigate neurodegeneration.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
NUMB vs. NUMBL (NUMB-Like)
Key Difference : While both share PTB domains, NUMB primarily regulates endocytosis and cancer pathways, whereas NUMBL is implicated in transcriptional control .
NUMB vs. LNX (Ligand of Numb-X)
Key Difference : LNX facilitates ubiquitination and receptor clustering via PDZ domains, contrasting with NUMB’s role in endocytosis and cell fate .
NUMB vs. EHD/Rme-1 Family Proteins
Key Difference: EHD proteins specialize in recycling pathways, while NUMB integrates endocytosis with signaling pathways like NOTCH .
NUMB Isoforms: Functional Divergence
Key Difference : Isoforms with exon 9 inclusion (e.g., NUMB-72) are neuroprotective, while exon 9 skipping isoforms drive cancer metastasis via integrin signaling .
Research Findings and Data Tables
Table 1: Numb Isoforms in Disease
Table 2: Numb Interaction Partners
Preparation Methods
Bacterial Expression Systems
GST-tagged Numb PTB domains were expressed in Escherichia coli using pGEX vectors. Cells were lysed in PBS buffer supplemented with protease inhibitors, and GST fusion proteins were purified using glutathione Sepharose resin. Biotinylation of the PTB domain for protein microarray screening was achieved using the ProtoArray Mini-Biotinylation Kit, followed by quantification and validation via SDS-PAGE and Coomassie staining.
Mammalian Expression Systems
For functional studies in mammalian cells, HA-tagged Numb constructs were transiently transfected into cell lines such as HEK293T. Lysates were prepared using RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) or urea-based buffers (8 M urea, 100 mM ammonium bicarbonate). The choice of buffer significantly impacted protein solubility: RIPA buffer preferentially extracted nuclear and cytoplasmic proteins, while urea solubilized extracellular matrix (ECM) components.
Affinity Purification Techniques
Glutathione Sepharose Pull-Down
GST-Numb fusion proteins immobilized on glutathione Sepharose were used to capture binding partners from cell lysates. For instance, the PTB domain was incubated with lysates from HeLa cells, followed by washing and elution with reduced glutathione. This method identified over 100 kinase interactors, including tyrosine and Ser/Thr kinases.
Co-Immunoprecipitation (Co-IP)
Co-IP validated Numb’s interactions in vivo. Anti-HA or anti-Numb antibodies were coupled to protein G resin and incubated with lysates from transfected cells. Precipitates were analyzed via SDS-PAGE and immunoblotting, confirming interactions with kinases like EGFR and ligands like Delta-like 4 (Dll4).
Protein Extraction and Solubilization Methods
Buffer Optimization for Tissue Samples
Recent work on human peripheral nerves compared five extraction protocols:
| Method | Buffer | Homogenization | Proteins Identified |
|---|---|---|---|
| 1 | 8 M urea | Bioruptor | 1,022 (39%) |
| 2 | RIPA | Bioruptor | 1,582 (60%) |
| 3 | 8 M urea | Bullet Blender | 1,446 (55%) |
| 4 | RIPA | Bullet Blender | 1,615 (62%) |
| 5 | RIPA + 8 M urea | Bullet Blender | 2,126 (81%) |
The combination of RIPA and 8 M urea with Bullet Blender homogenization yielded the highest protein recovery (81%), emphasizing the importance of dual buffer systems for comprehensive proteomic analysis.
Q & A
Q. What is the functional significance of Numb protein in cancer biology, and how can its interaction with p53 be experimentally validated?
Numb acts as a tumor suppressor by stabilizing p53 through direct binding, thereby inhibiting its degradation by HDM2 (MDM2 in humans). To validate this interaction, researchers can employ co-immunoprecipitation (Co-IP) assays in breast cancer cell lines, followed by Western blotting to detect p53 stability under Numb knockdown/overexpression conditions. Reduced Numb levels correlate with aggressive tumor phenotypes, as shown in breast cancer models .
Q. How does Numb regulate neuronal tau protein levels in neurodegenerative diseases?
Numb negatively regulates tau accumulation by promoting its degradation. In tauopathy models (e.g., Alzheimer’s), Numb overexpression (specifically the Numb-72 isoform) reduces tau levels and slows neuronal death. Methodologically, lentiviral delivery of Numb-72 in murine retinal or spinal motor neurons, combined with tau immunofluorescence and behavioral assays (e.g., visual tests in mice), can quantify functional rescue .
Q. What experimental approaches are used to study Numb’s role in developmental processes like odontogenesis?
Numb modulates Notch1 and Shh pathways during tooth development. Researchers can isolate dental pulp stem cells (DPSCs) and use confocal microscopy to localize Numb isoforms. Overexpression in preameloblast cell lines (e.g., HAT-7) followed by Western blotting for Notch1 intracellular domain (NICD) and qPCR for Shh mRNA reveals pathway inhibition .
Advanced Research Questions
Q. How do alternative splicing isoforms of Numb (e.g., p72/p71) differentially regulate cancer signaling pathways?
Numb isoforms with long PTB domains (LPTB) promote APP trafficking to degradative pathways, reducing amyloid-β (Aβ) production, while short PTB (SPTB) isoforms accumulate APP in recycling endosomes. Isoform-specific effects can be tested via stable transfection of Numb variants in neuronal cells, followed by Rab5A/EEA1 co-localization assays and secretase activity profiling . In breast cancer, RAS-ERK signaling upregulates oncogenic p72/p71 isoforms, which lack exon 9 and enhance tumorigenesis. CRISPR-mediated exon skipping or minigene splicing reporters can validate isoform-specific roles .
Q. What methodological strategies resolve contradictions in Numb’s dual roles as a tumor suppressor and chemotherapy sensitizer?
Context-dependent effects arise from post-translational modifications (e.g., methylation by Set8). To dissect these roles:
- Use Set8 inhibitors (e.g., UNC0379) in chemo-resistant cell lines to restore Numb-p53 binding, followed by apoptosis assays (Annexin V/PI staining).
- Employ phospho-specific antibodies (e.g., anti-Ser276) to assess Numb activity in Dlk2-overexpressing breast cancer models, where Dlk2 reduces aberrant phosphorylation and enhances Numb’s tumor-suppressive function .
Q. How does Numb regulate Hedgehog (Hh) signaling in cilia, and what tools are available for pathway modulation?
Numb knockout (via CRISPR/Cas9) in NIH3T3 cells reduces Ptch1 ciliary accumulation upon Shh stimulation, as quantified by immunofluorescence intensity of Ptch1 in acetylated tubulin-labeled cilia. Förster resonance energy transfer (FRET)-based biosensors or proximity ligation assays (PLA) can map Numb-Hh component interactions in real time .
Q. What computational methods predict Numb’s nucleic acid-binding residues and structural interactions?
Tools like GraphBind integrate structural context (e.g., PTB domain topology) to predict DNA/RNA-binding sites. Machine learning models trained on PTB domain sequence homology (<30% between Numb and NUMBL) can identify isoform-specific binding motifs. Cross-validation with X-ray crystallography or NMR data is critical .
Data Contradiction and Resolution
Q. Why do some studies report Numb as a tumor suppressor, while others implicate it in stress-induced Aβ production?
Isoform-specific expression underlies this duality. Stress (e.g., oxidative damage) upregulates SPTB-Numb in neurons, diverting APP to early endosomes and increasing Aβ. Conversely, LPTB-Numb dominates in unstressed cells, promoting APP degradation. Dual-isoform tracking via isoform-specific antibodies (e.g., anti-exon 9 for LPTB) in stress models clarifies this dichotomy .
Q. How can discrepancies in Numb-MDM2 interaction studies be addressed?
While Numb stabilizes p53 by blocking MDM2 in breast cancer, notes that MDM2 does not degrade Numb itself. Discrepancies may arise from cell type-specific ubiquitination assays. Researchers should validate interactions using endogenous co-IP in multiple models (e.g., MDA-MB-231 vs. MCF-7) and exclude auto-ubiquitination artifacts via MDM2 catalytic domain mutants .
Methodological Best Practices
Q. What guidelines ensure consistent Numb isoform nomenclature and experimental reproducibility?
Adhere to IUBMB standards: Use full names (e.g., NUMB-72, NUMB-66) with UniProt IDs (e.g., Q9Y6R7 for human Numb) and specify splicing variants (e.g., "exon 9-containing"). Cite isoforms consistently across figures and methods, referencing databases like Human Protein Atlas for expression validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
